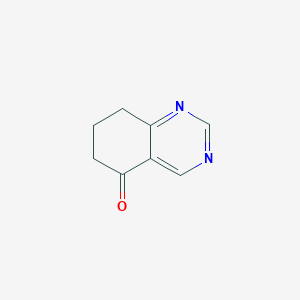

7,8-Dihydroquinazolin-5(6H)-one

Descripción general

Descripción

7,8-Dihydroquinazolin-5(6H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. It has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the quinazolinone ring.

Reduction of Quinazolinones: Another approach involves the reduction of quinazolinones using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is often used to obtain 7,8-dihydroquinazolin-5(6H)-one from its oxidized counterparts.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 7,8-Dihydroquinazolin-5(6H)-one can undergo oxidation reactions to form quinazolinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of quinazolinones to this compound can be achieved using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Quinazolinones.

Reduction: this compound.

Substitution: N-substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

7,8-Dihydroquinazolin-5(6H)-one and its derivatives have been investigated for their potential therapeutic applications. Notably, they exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance:

- Study Findings : A study by Kumar et al. synthesized novel derivatives and evaluated their antibacterial efficacy against gram-positive and gram-negative bacteria. The results indicated that certain modifications to the phenyl ring enhanced antimicrobial activity significantly .

- Case Study : Al-Omary and colleagues designed compounds targeting dihydrofolate reductase (DHFR), an important enzyme in bacterial growth. Their findings suggested that specific quinazolinone derivatives inhibited DHFR effectively, leading to potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been explored for its anticancer potential:

- Mechanism of Action : Studies indicate that this compound can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. For example, it has been shown to inhibit thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

- Case Study : Raltitrexed, a drug developed from quinazolinone derivatives, is currently used in the treatment of advanced colorectal cancer. Its mechanism involves inhibiting thymidylate synthase, leading to 'thymineless cell death' in cancer cells .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design:

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated how modifications to the this compound structure can influence biological activity:

- Example : Variations at the 2-position of the quinazolinone core have been linked to enhanced binding affinity to target receptors or enzymes. For instance, introducing halogen groups has been shown to improve antimicrobial efficacy.

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding interactions of this compound derivatives with various biological targets:

- Findings : A study evaluated the binding affinity of substituted quinazolinones with serotonin reuptake transporter (SERT). Several compounds exhibited binding energies comparable to established antidepressants like escitalopram .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials with unique properties:

- Application : Its ability to form coordination complexes with metals opens avenues for developing new materials for electronic or catalytic applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Quinazolinones: These compounds share a similar core structure but differ in their oxidation state and substituents.

Benzodiazepines: Although structurally different, benzodiazepines also contain a fused bicyclic ring system and exhibit similar pharmacological activities.

Uniqueness: 7,8-Dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of a partially reduced quinazolinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

7,8-Dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazolinone core structure, which is characterized by a fused benzene and pyrimidine ring system. The compound can be synthesized through various methods, including condensation reactions involving 2-aminobenzamide and appropriate ketones or aldehydes, leading to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting heat shock protein 90 (Hsp90), which is critical for cancer cell survival. This inhibition destabilizes numerous oncoproteins, leading to antitumor effects.

- Receptor Modulation : Additionally, the compound may modulate receptor functions by binding to specific sites, altering cellular pathways and physiological responses.

Antitumor Activity

This compound has demonstrated significant antitumor properties. Its ability to inhibit Hsp90 makes it a candidate for cancer therapies, particularly in targeting various cancers where Hsp90 plays a pivotal role in tumor progression.

Anticonvulsant and Anxiolytic Effects

Research has indicated that structural analogs of this compound exhibit anticonvulsant and anxiolytic properties. These effects are likely due to the compound's interaction with neurotransmitter systems in the brain.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Molecular Docking Studies : A study involving molecular docking assessed the binding affinity of various substituted derivatives of this compound with serotonin reuptake transporter (SERT). Some derivatives exhibited binding energies comparable to established antidepressants like escitalopram, indicating potential therapeutic applications in mood disorders .

- In Vitro Studies : In vitro assays have confirmed the antitumor efficacy of 2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one against various cancer cell lines. The studies highlighted its mechanism involving apoptosis induction and cell cycle arrest.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, making it a viable candidate for further drug development. Studies have emphasized its ability to penetrate the blood-brain barrier effectively .

Data Summary

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinazolinone core; various substitutions | Antitumor activity; anticonvulsant; anxiolytic |

| 2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Amino group at 2-position; chlorophenyl at 7-position | Hsp90 inhibition; potential cancer therapy |

Propiedades

IUPAC Name |

7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXTWKYSGNVPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there structural differences between 7,8-dihydroquinazolin-5(6H)-ones and similar compounds that influence their properties?

A: Yes. Research has highlighted distinct structural differences between compounds like 2-methylthio-7,8-dihydroquinazolin-5(6H)-one amidinohydrazone hydrochloride and 5-acetyl-4-methyl-2-methylthiopyrimidine amidinohydrazone dihydrochloride. [] These structural variations contribute to observed differences in their respective chemical properties. []

Q2: Can 7,8-dihydroquinazolin-5(6H)-ones be further modified for specific applications?

A: Yes. Researchers have successfully synthesized mono and bis-alkoxyphthalimide linked benzimidazole derivatives by reacting 2-guanidinobenzimidazole with triethyl orthoformate and various reactive methylene compounds. [] Subsequent condensation of these products with bromoethoxyphthalimide yielded a series of novel compounds, including derivatives incorporating the 7,8-dihydroquinazolin-5(6H)-one scaffold. [] This demonstrates the potential for chemical modification of this core structure to create diverse compounds.

Q3: Have computational methods been employed to study this compound derivatives?

A: Yes. Molecular docking studies have been conducted on a series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones to assess their potential as Serotonin reuptake transporter (SERT) inhibitors. [] This study used escitalopram as a reference compound and evaluated the binding energies of the derivatives. [] Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were performed to identify promising candidates for further development as potential antidepressants. [] These computational approaches highlight the value of such techniques in drug discovery research involving this compound derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.